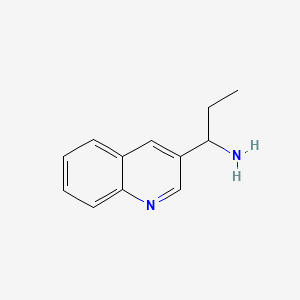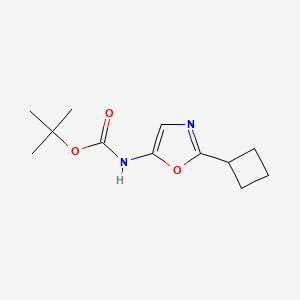![molecular formula C9H14Cl2N2 B13467716 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride: is a heterocyclic compound with a unique structure that includes a fused pyridine and azepine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azepine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
Chemistry: In chemistry, 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects.
相似化合物的比较
- 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
- 5-methyl-5H,6H,7H,8H,9H-pyrido[3,2-c]azepine
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Comparison: Compared to similar compounds, 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is unique due to its specific dihydrochloride salt form, which may influence its solubility, stability, and biological activity. The presence of the dihydrochloride group can enhance its interaction with biological targets and improve its overall efficacy in various applications.
属性
分子式 |
C9H14Cl2N2 |
|---|---|
分子量 |
221.12 g/mol |
IUPAC 名称 |
6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8-7-10-5-2-4-9(8)11-6-1;;/h1,3,6,10H,2,4-5,7H2;2*1H |
InChI 键 |
ZAOCPPNTFCKRRO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CNC1)C=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



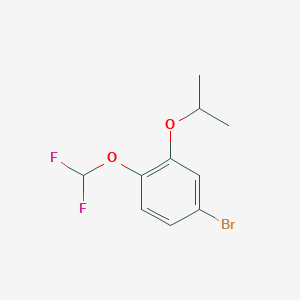
![2-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13467641.png)

![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
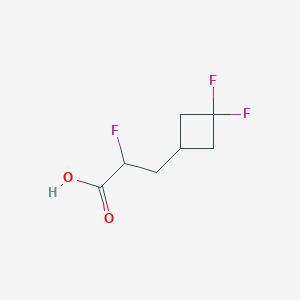
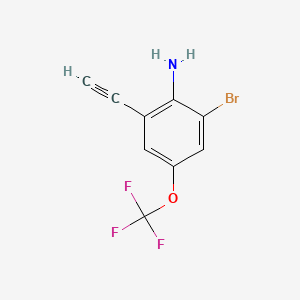
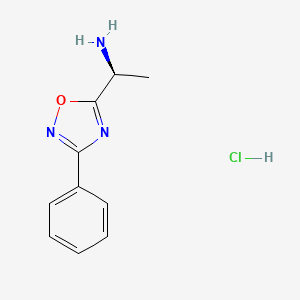
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)

